molecular formula C20H18N2O2 B2584175 1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione CAS No. 4747-41-5

1-(2-phenyl-1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione

Cat. No.: B2584175
CAS No.: 4747-41-5
M. Wt: 318.376
InChI Key: LSZIUVJVJYFTLB-UHFFFAOYSA-N
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Description

“1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione” is a chemical compound with the CAS Number: 4747-41-5 . It has a molecular weight of 318.37 and its molecular formula is C20H18N2O2 .


Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons . Indole is an important heterocyclic system that provides the skeleton to many compounds .


Physical and Chemical Properties Analysis

The compound is predicted to have a density of 1.282±0.06 g/cm3 and a boiling point of 564.5±52.0 °C . The physical form of the compound is solid .

Scientific Research Applications

Optoelectronic Applications

Phenylimidazo[1,5-a]pyridine derivatives, including compounds with indol and phenyl units, have been explored for their optoelectronic and charge transfer properties. Specifically, these compounds show promise for use in multifunctional organic semiconductor devices due to their favorable absorption and emission spectra, hole reorganization energies, transfer integrals, and intrinsic mobility. The presence of indol and phenyl moieties contributes to these advantageous properties, making them suitable for optoelectronic applications (Irfan et al., 2019).

Corrosion Inhibition

3-Amino alkylated indoles, including pyrrolidine-containing derivatives, have demonstrated significant corrosion inhibition efficacy for mild steel in acidic solutions. The inhibition efficiency is influenced by the ring size of the amino group, with larger rings providing greater efficiency. This property is attributed to the adsorption of these compounds on the steel surface, which protects it from corrosive elements (Verma et al., 2016).

Synthesis and Material Properties

Indole derivatives have been the focus of various synthesis studies, resulting in compounds like 5-iodopyrrolo[1,2-a]quinolines and 5-iodoindolo[1,2-a]quinolines. These compounds allow for functional group diversification on the quinoline nucleus, enabling structural and biological activity assessments (Verma et al., 2011).

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “1-(2-phenyl-1H-indol-3-yl)-2-(1-pyrrolidinyl)-1,2-ethanedione”, as an indole derivative, may also have potential for further exploration.

Properties

IUPAC Name

1-(2-phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19(20(24)22-12-6-7-13-22)17-15-10-4-5-11-16(15)21-18(17)14-8-2-1-3-9-14/h1-5,8-11,21H,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZIUVJVJYFTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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